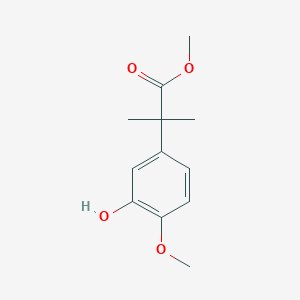
1-(Trifluoromethyl)naphthalene-7-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethyl)naphthalene-7-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the seventh position
准备方法
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)naphthalene-7-methanol can be synthesized through several methods. One common approach involves the trifluoromethylation of naphthalene derivatives. This process typically uses trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a catalyst. The reaction conditions often include the use of a solvent like dichloromethane and a base such as potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反应分析
Types of Reactions: 1-(Trifluoromethyl)naphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding naphthalene derivative without the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds in anhydrous conditions.
Major Products:
Oxidation: Formation of 1-(Trifluoromethyl)naphthalene-7-carboxylic acid.
Reduction: Formation of naphthalene-7-methanol.
Substitution: Formation of various substituted naphthalene derivatives.
科学研究应用
1-(Trifluoromethyl)naphthalene-7-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of 1-(Trifluoromethyl)naphthalene-7-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
1-(Trifluoromethyl)naphthalene: Lacks the methanol group, making it less reactive in certain chemical reactions.
Naphthalene-7-methanol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(Trifluoromethyl)benzene: A simpler aromatic compound with different applications and reactivity.
Uniqueness: 1-(Trifluoromethyl)naphthalene-7-methanol is unique due to the presence of both the trifluoromethyl and methanol groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications.
属性
分子式 |
C12H9F3O |
|---|---|
分子量 |
226.19 g/mol |
IUPAC 名称 |
[8-(trifluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11-3-1-2-9-5-4-8(7-16)6-10(9)11/h1-6,16H,7H2 |
InChI 键 |
XYKKQKDRJDYROF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2)CO)C(=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-1-methyl-n-propyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883539.png)
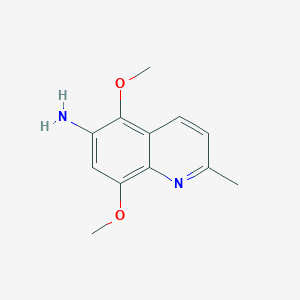
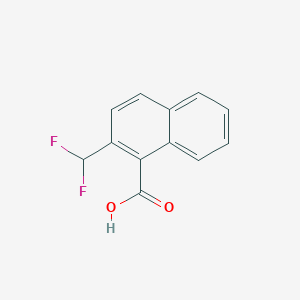
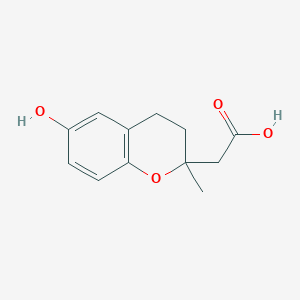



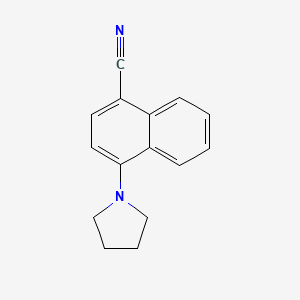


![4-Ethoxybenzo[d]oxazole-2-acetic acid](/img/structure/B11883600.png)


